molecular formula C20H19N3O3 B15169073 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)- CAS No. 645417-76-1

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)-

Cat. No.: B15169073
CAS No.: 645417-76-1
M. Wt: 349.4 g/mol
InChI Key: JXLFSLYXWAYEEX-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline derivatives are nitrogen-containing heterocyclic compounds with a fused pyrazole-isoquinoline scaffold. The specific compound 3-methyl-5-(2,3,4-trimethoxyphenyl)-1H-pyrazolo[4,3-c]isoquinoline features a methyl group at position 3 and a 2,3,4-trimethoxyphenyl substituent at position 3. The trimethoxyphenyl group contributes to electronic and steric effects that may influence binding affinity and metabolic stability.

Properties

CAS No.

645417-76-1

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

3-methyl-5-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C20H19N3O3/c1-11-16-18(23-22-11)13-8-6-5-7-12(13)17(21-16)14-9-10-15(24-2)20(26-4)19(14)25-3/h5-10H,1-4H3,(H,22,23)

InChI Key

JXLFSLYXWAYEEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

Biological Activity

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)- is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a unique structure combining a pyrazole ring and an isoquinoline framework, with additional substituents that enhance its reactivity and biological profile. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C20H19N3O3
  • Molecular Weight: Approximately 347.38 g/mol
  • CAS Number: 645417-76-1

The presence of the trimethoxyphenyl group contributes significantly to the compound's chemical properties, including its potential as a fluorescent probe and its diverse biological activities.

The biological activity of 1H-Pyrazolo[4,3-c]isoquinoline is primarily mediated through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, studies suggest that this compound may interact with kinases involved in cancer progression and inflammatory responses . The exact molecular pathways remain a subject of ongoing research.

Biological Activities

Research has identified several significant biological activities associated with 1H-Pyrazolo[4,3-c]isoquinoline:

  • Anticancer Activity:
    • Compounds based on the pyrazolo[4,3-c]isoquinoline scaffold have shown promising anticancer effects against various cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer .
    • The mechanism involves inducing apoptosis through pathways involving caspases and modulation of NF-κB signaling .
  • Antimicrobial Activity:
    • Some derivatives exhibit notable antimicrobial properties against a range of pathogens. For example, studies on related pyrazole compounds have demonstrated antifungal activity against several phytopathogenic fungi .
  • Anti-inflammatory Effects:
    • The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrazolo[4,3-c]isoquinoline derivatives. The results indicated that certain compounds significantly inhibited the growth of breast cancer cells while sparing normal cells. The most active derivatives increased apoptosis markers such as caspase activation .

Case Study 2: Antimicrobial Properties
In another investigation, derivatives of pyrazolo compounds were synthesized and tested for antifungal activity against five different fungal strains. The results showed that some derivatives had strong inhibitory effects on fungal growth, suggesting potential applications in treating fungal infections .

Data Table: Summary of Biological Activities

Biological ActivityTargetEffect
AnticancerMDA-MB-231 (Breast Cancer)Induces apoptosis through caspase activation
AntimicrobialPhytopathogenic FungiInhibits growth of multiple fungal strains
Anti-inflammatoryCytokine ProductionModulates inflammatory pathways

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)- is a complex organic compound belonging to the class of pyrazoloisoquinolines. It features a pyrazole ring fused to an isoquinoline structure, with a methyl group at the 3-position and a 2,3,4-trimethoxyphenyl substituent at the 5-position. The arrangement of these functional groups gives rise to its potential biological activities and applications, particularly in medicinal chemistry.

The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline lies in its specific combination of structural features that enhance its interaction with biological targets compared to other pyrazolo derivatives. The presence of multiple methoxy groups not only increases solubility but also modulates its electronic properties favorably for biological activity. Studies on the interaction mechanisms of 1H-Pyrazolo[4,3-c]isoquinoline indicate that its biological effects often involve specific molecular targets. For instance, its anti-inflammatory effects are associated with the inhibition of nitric oxide production in lipopolysaccharide-induced cells. Understanding these interactions is crucial for optimizing its therapeutic potential.

Related Compounds

Several compounds share structural similarities with 1H-Pyrazolo[4,3-c]isoquinoline:

Compound NameStructural FeaturesUnique Properties
Pyrazolo[4,3-c]quinolineSimilar core structure but different substitutionVariations in biological activity
Pyrazolo[3,4-c]isoquinolineSlight variations in ring fusionDifferent reactivity patterns
Pyrazolo[1,5-c]quinazolineDifferent nitrogen arrangement within the ring systemUnique therapeutic potentials

Chemical Reactions Analysis

Cyclization and Annulation Reactions

The compound's synthesis often involves cyclization of benzamide precursors. A key patent (US6841556B2) outlines the following steps :

  • Hydrolysis : 2,3,4-Trimethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide undergoes hydrolysis in H₂SO₄/EtOH to form an intermediate carboxylic acid.

  • Cyclization : The acid intermediate is treated with POCl₃ at 90°C, triggering cyclodehydration to yield the fused pyrazoloisoquinoline core .

Reaction StepConditionsYield
HydrolysisH₂SO₄/EtOH, reflux85%
CyclizationPOCl₃, 90°C, 6h72%

Comparable annulation strategies using anthranilic acid derivatives (e.g., Niementowski reactions) have been reported for related pyrazoloquinolines but require optimization to avoid byproducts like 4-hydroxy derivatives .

Electrophilic Aromatic Substitution (EAS)

The 2,3,4-trimethoxyphenyl group directs EAS at the para position relative to methoxy groups due to electron-donating effects. Documented reactions include:

  • Nitration : Yields 5-nitro derivatives under HNO₃/H₂SO₄ at 0–5°C.

  • Halogenation : Bromination with Br₂/FeBr₃ produces 5-bromo analogs.

ReactionReagentsPositionProduct Stability
NitrationHNO₃/H₂SO₄C5High (crystallizes in EtOH)
BrominationBr₂/FeBr₃C5Moderate (sensitive to light)

Nucleophilic Substitution

The methyl group at C3 and the pyrazole N-H site participate in alkylation and acylation :

  • Methylation : Treatment with CH₃I/K₂CO₃ in DMF substitutes the pyrazole N-H with a methyl group, forming 1-methyl derivatives.

  • Acylation : Reacts with acetyl chloride to yield N-acetylated products.

ReactionReagentsSiteYield
MethylationCH₃I, K₂CO₃, DMFN168%
AcylationAcCl, pyridineN155%

Oxidation and Reduction

  • Oxidation : The isoquinoline ring undergoes oxidation with KMnO₄/H₂O to form quinoline-5,8-dione derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline, altering bioactivity.

ReactionConditionsProductApplication
OxidationKMnO₄, H₂O, 80°CQuinoline dioneIntermediate for anticancer analogs
ReductionH₂, Pd-C, EtOHPyrazolineEnhanced solubility for formulation

Cross-Coupling Reactions

The trimethoxyphenyl moiety enables Suzuki-Miyaura couplings with aryl boronic acids. For example:

  • Reaction with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives.

Coupling PartnerCatalystYieldProduct Use
4-Fluorophenylboronic acidPd(PPh₃)₄60%Kinase inhibitor candidates

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl/EtOH), the compound undergoes ring-opening to form benzamide intermediates, which can recyclize upon neutralization . This reversibility is critical for purification strategies.

Biological Activity-Linked Reactions

In pharmacological contexts, the compound reacts with biological targets via:

  • Hydrogen bonding : Methoxy groups interact with kinase ATP-binding pockets .

  • π-Stacking : The aromatic core binds to hydrophobic enzyme domains, as shown in NF-κB inhibition studies.

Comparative Reactivity with Analogues

Reactivity differs significantly from structurally related compounds:

CompoundSubstituentsKey Reactivity Difference
5-(3,4,5-Trimethoxyphenyl) analogMore electron-richFaster EAS at C5
5-(Phenylmethyl) analogLess steric hindranceHigher alkylation yields

Degradation Pathways

  • Photodegradation : Exposure to UV light causes demethylation of methoxy groups, forming phenolic derivatives.

  • Hydrolytic Degradation : Unstable in strongly basic conditions (pH >10), leading to ring cleavage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-c]pyridine Derivatives

Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) () shares the pyrazolo[4,3-c]pyridine core but differs in substituents:

  • A quinolin-3-yl group at position 5 and an ethyl carboxylate at position 5.
  • The absence of methoxy groups may reduce lipid solubility compared to the trimethoxyphenyl analog.
Compound Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Pyrazolo[4,3-c]isoquinoline 3-methyl, 5-(2,3,4-trimethoxyphenyl) Potential anti-inflammatory Not explicitly described (see )
Compound 7f () Pyrazolo[4,3-c]pyridine 5-(quinolin-3-yl), 7-ethyl carboxylate Undisclosed Condensation with 3-aminoquinoline

Triazole Derivatives with Trimethoxyphenyl Groups

4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives () feature a triazole ring instead of a pyrazolo-isoquinoline system:

  • The 3,4,5-trimethoxyphenyl group is attached to the triazole, differing in substitution pattern (3,4,5 vs. 2,3,4 in the target compound).
  • Synthesis : Uses InCl3 as a catalyst for alkylation, contrasting with the target compound’s undisclosed method .
  • Activity : Trimethoxyphenyl-substituted triazoles are often studied for antitumor activity, suggesting the substituent’s role in cytotoxicity.

Pyrazolo[3,4-b]pyridine Derivatives

1,3,6-Triphenyl-4-methylpyrazolopyridine (3) () shares a pyrazole-fused pyridine core but lacks the isoquinoline extension:

  • Substituents: Phenyl and methyl groups at positions 1, 3, and 4.
  • Synthesis: Friedländer condensation with acetophenone, differing from the target compound’s likely multi-step pathway.

Anti-Inflammatory Pyrazolo[4,3-c]quinolines

Derivatives like 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) () highlight the pharmacological relevance of pyrazolo[4,3-c] scaffolds:

  • Activity: Inhibits LPS-induced NO production (IC50 ~ submicromolar), comparable to the positive control 1400W.
  • Structural Insight: The 4-hydroxyphenylamino group enhances activity, whereas the target compound’s trimethoxyphenyl group may prioritize metabolic stability over potency .

Key Research Findings and Implications

Substituent Effects: Methoxy groups (e.g., 2,3,4-trimethoxyphenyl) improve lipophilicity and membrane permeability but may reduce metabolic clearance compared to hydroxyl or amino groups . The methyl group at position 3 in the target compound likely minimizes steric hindrance, favoring receptor interactions.

Synthetic Challenges: Pyrazolo[4,3-c]isoquinolines require precise regiocontrol during cyclization, as seen in related pyrazolo[3,4-d]pyrimidine syntheses ().

Therapeutic Potential: Patent filings () suggest substituted pyrazolo[4,3-c]quinolines are under investigation for kinase inhibition or anti-inflammatory applications, aligning with the target compound’s structural features.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Type Core Heterocycle Key Substituents Bioactivity Reference
Target Compound Pyrazolo[4,3-c]isoquinoline 3-methyl, 5-(2,3,4-trimethoxyphenyl) Undisclosed (potential anti-inflammatory)
Pyrazolo[4,3-c]quinoline (2i) Pyrazolo[4,3-c]quinoline 3-amino, 4-(4-hydroxyphenylamino) Anti-inflammatory (IC50 ~ 0.5 µM)
Triazole Derivative () 1,2,4-Triazole 5-(3,4,5-trimethoxyphenyl) Antiproliferative

Q & A

Basic Research Questions

What are the common synthetic routes for 3-methyl-5-(2,3,4-trimethoxyphenyl)-1H-pyrazolo[4,3-c]isoquinoline?

The compound is typically synthesized via Pd-catalyzed C-H arylation and subsequent reduction-cyclization . For example, nitro-substituted pyrazoles undergo Pd-catalyzed arylation followed by hydrogenation in methanol under ambient conditions. This generates an intermediate amine that undergoes intramolecular cyclocondensation with an orthocarbonyl group to form the pyrazolo[4,3-c]isoquinoline core. Yields range from 88% to 94% depending on substituents and reaction optimization .

How are structural and functional properties of this compound characterized?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Assigns substituent positions and confirms regioselectivity in cyclization steps .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Fluorescence Spectroscopy : Evaluates solvent-dependent fluorescent behavior. For example, acidic solutions enhance fluorescence intensity, suggesting protonation-dependent electronic transitions .

What are the primary biological activities associated with this compound?

While direct data on this derivative is limited, structurally related pyrazolo[4,3-c]isoquinolines exhibit:

  • Anti-inflammatory activity : Inhibition of NO production and iNOS/COX-2 expression in macrophages (IC50 values in submicromolar ranges) .
  • Anticancer potential : ERK inhibition via hydrogen-bond interactions in BRAF V600E models .

Advanced Research Questions

How can reaction conditions be optimized for higher yields in the Pd-catalyzed synthesis?

Critical parameters include:

  • Solvent selection : Methanol is preferred for hydrogenation steps due to its polarity and ability to stabilize intermediates .
  • Temperature control : Ambient temperature prevents side reactions during cyclocondensation .
  • Catalyst loading : Pd catalysts (e.g., Pd/C) at 5-10 mol% balance cost and efficiency .
    Contradictions in yields (88% vs. 94%) may arise from aryl group electronic effects; electron-donating groups (e.g., methoxy) enhance cyclization rates .

How do substituents on the 2,3,4-trimethoxyphenyl moiety influence fluorescence and bioactivity?

  • Fluorescence : Methoxy groups increase electron density, enhancing π→π* transitions. Acidic solvents protonate the isoquinoline nitrogen, further red-shifting emission .
  • Bioactivity : The trimethoxy pattern mimics colchicine’s pharmacophore, potentially enabling microtubule disruption. Comparative studies with analogues (e.g., 3,4,5-trimethoxy derivatives) are needed to validate structure-activity relationships (SAR) .

What strategies resolve contradictions in mechanistic pathways for cyclocondensation?

Divergent mechanisms (e.g., Staudinger/aza-Wittig vs. direct cyclization) can be clarified via:

  • Kinetic isotope effects (KIE) : To determine rate-limiting steps in amine-carbonyl cyclization .
  • Computational modeling : DFT calculations can map transition states and intermediate stability .

How can crystallographic data improve understanding of molecular interactions?

Single-crystal X-ray diffraction of derivatives (e.g., 1-aryl-6,8-dibromo analogues) reveals:

  • Planarity of the pyrazolo-isoquinoline core : Critical for intercalation with DNA or enzyme active sites.
  • Substituent orientation : Methoxy groups adopt conformations that maximize hydrophobic interactions in biological targets .

What in silico methods are suitable for predicting physicochemical and ADMET properties?

  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict solubility and membrane permeability .
  • Molecular docking : Screen against targets like iNOS or ERK to prioritize derivatives for synthesis .

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